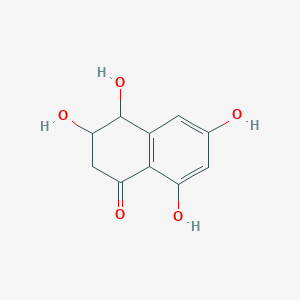
3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one is a polyhydroxy naphthalene derivative. Compounds of this nature are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions A common approach might include the hydroxylation of a naphthalene precursor under controlled conditions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce tetrahydroxy naphthalenes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which 3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one exerts its effects can involve various molecular targets and pathways. For instance, its antioxidant activity might be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound could interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroxy-1,2-dihydronaphthalene: Another polyhydroxy naphthalene derivative with similar properties.
3,4-Dihydroxy-1-naphthoic acid: A related compound with different functional groups.
Uniqueness
3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific hydroxylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties, making it valuable for specific applications.
Properties
CAS No. |
103614-68-2 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3,4,6,8-tetrahydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-2,8,10-12,14-15H,3H2 |
InChI Key |
BHKWJBLOULPVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C(C1=O)C(=CC(=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
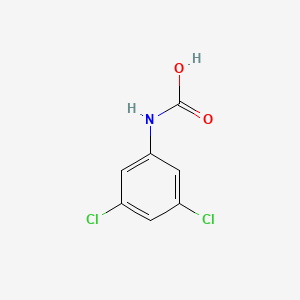
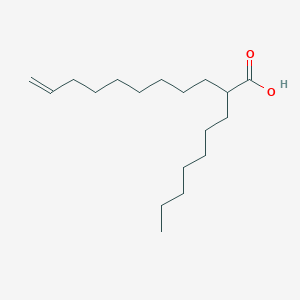
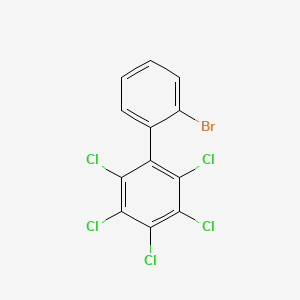
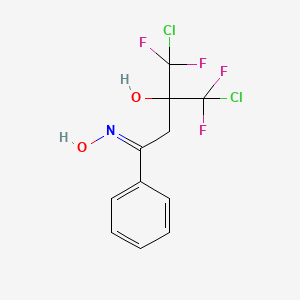
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)

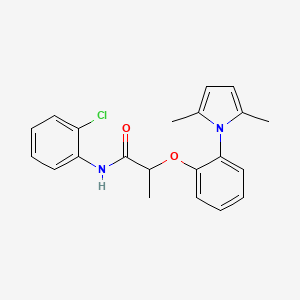
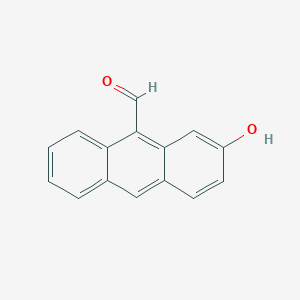
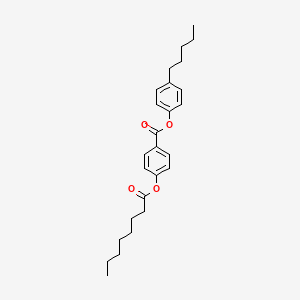
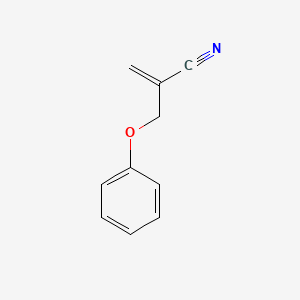

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)
